4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones It is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable glycolate. The reaction is carried out in the presence of a tin (II) salt, which acts as a catalyst. The reaction mixture is heated to a temperature range of 0°C to 110°C, followed by the addition of an alcohol and a basic compound to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is isolated by filtration and further purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of polymers and materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione can be compared with other similar compounds such as:
3-(3,5-Dichlorophenyl)-5,5-dimethyl oxazolidine-2,4-dione: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,5-Oxazolidinedione: A simpler oxazolidinedione without the chlorophenyl group, used in different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other oxazolidinediones .
Properties
Molecular Formula |
C9H5Cl2NO3 |
---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
4-(3,5-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
ZSRCUSBTXCYVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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